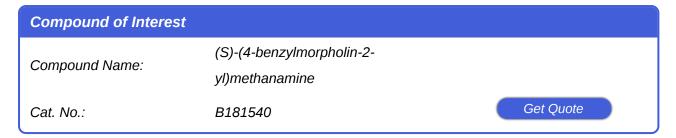


An In-Depth Technical Guide to Oxotremorine (C12H18N2O)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxotremorine, a potent, non-selective muscarinic acetylcholine receptor agonist with the chemical formula C12H18N2O. It is a valuable research tool for investigating the cholinergic system and its role in various physiological and pathological processes. This document details its chemical identity, mechanism of action, and key experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these studies. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of its cellular and systemic effects.

Chemical Identity

Oxotremorine is a synthetic compound that acts as a parasympathomimetic agent. Its systematic IUPAC name is 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one.



Identifier	Value
IUPAC Name	1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one[1]
Molecular Formula	C12H18N2O[1]
Molecular Weight	206.28 g/mol [1]
CAS Number	70-22-4[1]
Synonyms	Oxytremorine, 1-(4-(1-Pyrrolidinyl)-2-butynyl)-2-pyrrolidinone[1]

Mechanism of Action

Oxotremorine exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. It is a non-selective agonist, meaning it can activate all five subtypes of muscarinic receptors (M1-M5).

- M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by Oxotremorine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
- M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation by
 Oxotremorine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
 cyclic adenosine monophosphate (cAMP) levels. Additionally, the βy subunits of the Gi/o
 protein can modulate the activity of other effectors, such as ion channels.

The diverse physiological responses to Oxotremorine are a consequence of the widespread distribution of these receptor subtypes throughout the central and peripheral nervous systems.

Signaling Pathways

The activation of muscarinic receptors by Oxotremorine initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary pathways associated with M1 and M2 receptor activation.





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Caption: M1 Receptor Signaling Pathway Activated by Oxotremorine.



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Caption: M2 Receptor Signaling Pathway Activated by Oxotremorine.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of Oxotremorine.

Table 1: In Vitro Effects of Oxotremorine on Neuronal Cells



Parameter	Cell Line	Oxotremori ne Concentrati on	Duration	Observed Reference Effect
Cell Viability	Differentiated SH-SY5Y	10 μΜ	24 h	No significant change in cell survival.
Neurite Length	Differentiated SH-SY5Y	10 μΜ	48 h	Significant increase in neurite length.
Neurite Length	Differentiated SH-SY5Y	10 μΜ	72 h	Significant increase in neurite length.
Reactive Oxygen Species (ROS) Production	Differentiated SH-SY5Y (Aβ-treated)	10 μΜ	24 h	Completely reversed Aβ-induced increase in ROS.

Table 2: In Vivo Effects of Oxotremorine in Rodent Models



Parameter	Animal Model	Oxotremori ne Dose	Route of Administrat ion	Observed Effect	Reference
Tail-Flick Latency	Rat	30, 100, 300 μg/kg	Subcutaneou s	Dose- dependent increase in tail-flick latency (antinocicepti on).	[2]
Intraspinal Acetylcholine Release	Rat	10-300 μg/kg	Intravenous	Dose- dependent increase in acetylcholine release.	[2]
Striatal Acetylcholine Release	Rat	0.1, 0.5 mg/kg	Intravenous	Dose- dependent decrease in acetylcholine release.	
Masculine Sexual Behavior	Rat	Varies	-	Facilitation of behavior, preventable by M1 antagonist.	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Oxotremorine.

Cell Viability Assay (Trypan Blue Exclusion)

• Cell Culture: Plate differentiated SH-SY5Y cells in 24-well plates at a density of 2 x 10⁵ cells/well.



- Treatment: Treat cells with the desired concentration of Oxotremorine (e.g., 10 μ M) or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
- Cell Harvesting: Gently detach the cells from the well surface.
- Staining: Mix 10 μL of the cell suspension with 90 μL of 0.4% Trypan Blue solution.
- Counting: Load 10 μL of the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
- Calculation: Determine the percentage of viable cells.

Neurite Outgrowth Assay

- Cell Culture and Differentiation: Culture SH-SY5Y cells and induce differentiation using an appropriate protocol (e.g., with retinoic acid).
- Treatment: Treat the differentiated cells with Oxotremorine (e.g., 10 μM) or vehicle control for various time points (e.g., 24, 48, 72 hours).
- Imaging: Capture images of the cells using a microscope equipped with a camera.
- Analysis: Use image analysis software to measure the length of the longest neurite for a significant number of cells in each treatment group.
- Quantification: Calculate the average neurite length for each condition and perform statistical analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

- Cell Culture and Treatment: Plate cells (e.g., differentiated SH-SY5Y) in a 96-well plate. Pretreat with a stressor if applicable (e.g., Aβ peptide) and then co-treat with Oxotremorine.
- Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for a specified time in the dark.



- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
- Data Analysis: Normalize the fluorescence values to the cell number or protein concentration and compare the ROS levels between different treatment groups.

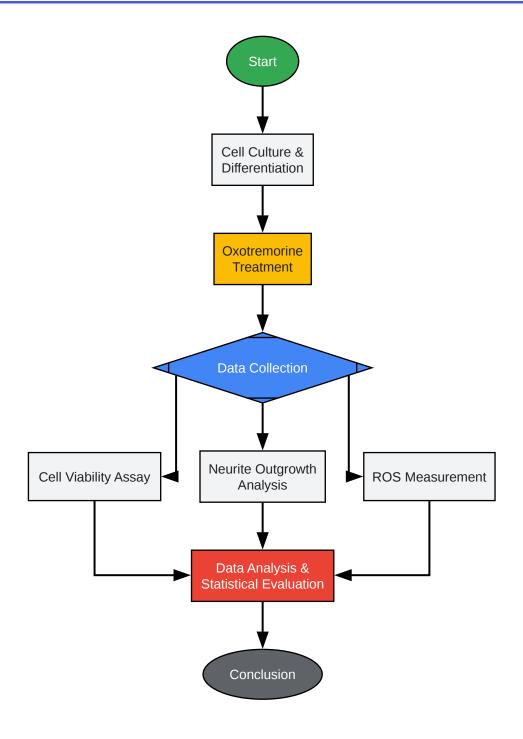
Tail-Flick Test for Analgesia

- Animal Acclimation: Acclimate the animals (e.g., rats) to the testing environment and the tailflick apparatus.
- Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away.
- Drug Administration: Administer Oxotremorine or vehicle control via the desired route (e.g., subcutaneous injection).
- Post-Treatment Measurement: At specific time points after drug administration, repeat the tail-flick latency measurement.
- Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment latencies to the baseline values.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of Oxotremorine in a cell-based experimental setup.





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Caption: General experimental workflow for in vitro studies of Oxotremorine.

Conclusion

Oxotremorine remains a cornerstone tool for research in pharmacology and neuroscience. Its well-characterized, non-selective agonist activity at muscarinic acetylcholine receptors allows



for the elucidation of cholinergic signaling pathways and their roles in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and established experimental applications. The provided data, protocols, and diagrams are intended to support the design and execution of future studies aimed at further understanding the complex roles of the cholinergic system.

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